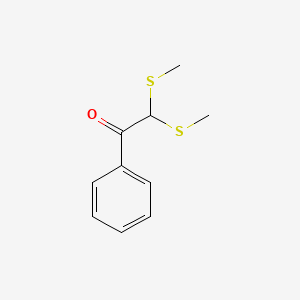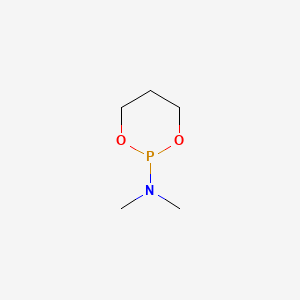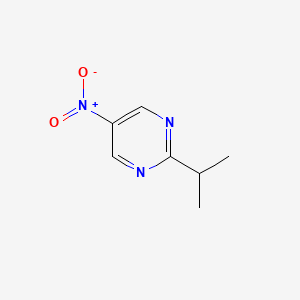
Indium--plutonium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-plutonium (3/1) is a compound formed by the combination of indium and plutonium in a 3:1 ratio Indium is a metal known for its low melting point, malleability, and ductility, while plutonium is a radioactive metal with significant applications in nuclear energy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indium-plutonium (3/1) involves the reaction of indium and plutonium under controlled conditions. One common method is the direct combination of indium and plutonium metals in a high-temperature furnace. The reaction typically occurs at temperatures above 1000°C to ensure complete mixing and formation of the compound.
Industrial Production Methods: Industrial production of indium-plutonium (3/1) involves the use of advanced metallurgical techniques. The metals are melted together in a vacuum or inert atmosphere to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound. This process ensures high purity and uniformity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Indium-plutonium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, typically using halogens or other reactive species.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce indium oxide and plutonium oxide, while reduction may yield pure indium and plutonium metals.
Applications De Recherche Scientifique
Indium-plutonium (3/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Investigated for use in targeted cancer therapies due to the radioactive nature of plutonium.
Industry: Utilized in the development of advanced materials and nuclear energy applications.
Mécanisme D'action
The mechanism of action of indium-plutonium (3/1) involves the interaction of its constituent elements with molecular targets. Plutonium’s radioactive properties enable it to emit radiation, which can be harnessed for various applications. Indium, on the other hand, can form stable complexes with other molecules, enhancing the compound’s overall functionality.
Molecular Targets and Pathways:
Radiation Emission: Plutonium emits alpha particles, which can be used for targeted radiation therapy.
Complex Formation: Indium forms complexes with biological molecules, aiding in the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Indium-plutonium (3/1) can be compared with other similar compounds, such as:
Indium-Gallium (3/1): Similar in terms of indium content but lacks the radioactive properties of plutonium.
Plutonium-Uranium (3/1): Both are radioactive, but uranium has different nuclear properties compared to indium.
Indium-Tin (3/1): Used in electronics, but does not have the same applications in nuclear energy as indium-plutonium (3/1).
Uniqueness: The unique combination of indium and plutonium in a 3:1 ratio provides a compound with both the chemical versatility of indium and the radioactive properties of plutonium, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
12141-97-8 |
|---|---|
Formule moléculaire |
In3Pu |
Poids moléculaire |
588.52 g/mol |
InChI |
InChI=1S/3In.Pu |
Clé InChI |
ITYMUDQEGHISFG-UHFFFAOYSA-N |
SMILES canonique |
[In].[In].[In].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




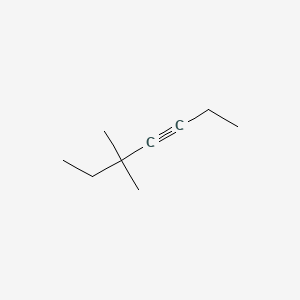
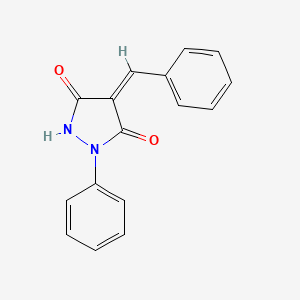

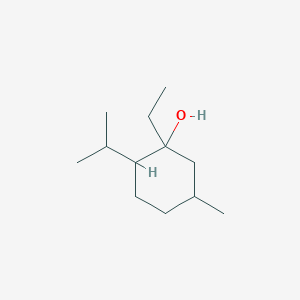
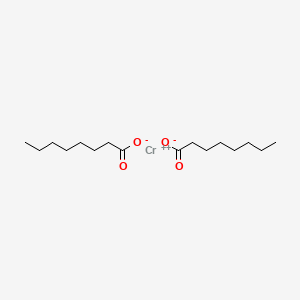
![[1-[(E)-3-phenylprop-2-enyl]piperidin-3-yl] 2-hydroxy-2,2-diphenylacetate](/img/structure/B14719795.png)
![1-[(Z)-(2-nitrophenyl)methylideneamino]-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea](/img/structure/B14719800.png)
